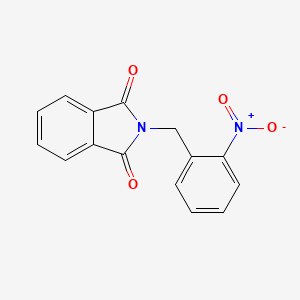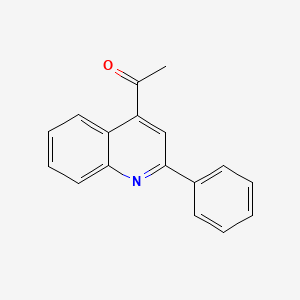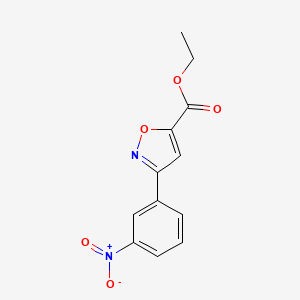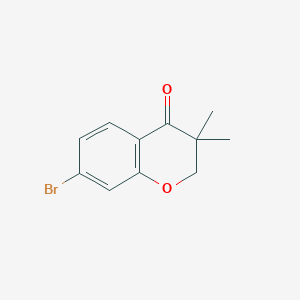
2-(2-nitrobenzyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-nitrobenzyl)isoindoline-1,3-dione is an organic compound with the molecular formula C15H10N2O4. It is a derivative of isoindoline-1,3-dione, characterized by the presence of a nitrophenyl group attached to the isoindoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrobenzyl)isoindoline-1,3-dione typically involves the reaction of phthalimide with 2-nitrobenzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, solvent, and concentration are carefully controlled to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-nitrobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-[(2-Aminophenyl)methyl]isoindole-1,3-dione.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
Oxidation: Oxidized isoindoline-1,3-dione derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-nitrobenzyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-nitrobenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: A parent compound of isoindoline-1,3-dione derivatives.
2-Nitrobenzyl bromide: A precursor used in the synthesis of 2-(2-nitrobenzyl)isoindoline-1,3-dione.
2-[(4-Nitrophenyl)methyl]isoindole-1,3-dione: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential for various chemical transformations and biological interactions, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
35970-03-7 |
|---|---|
Molekularformel |
C15H10N2O4 |
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
2-[(2-nitrophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10N2O4/c18-14-11-6-2-3-7-12(11)15(19)16(14)9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2 |
InChI-Schlüssel |
WKFJHWYASVXANA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)pyridin-2-amine](/img/structure/B8799190.png)




![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8799217.png)


![6-Methoxy-5-methylbenzo[d]thiazol-2-amine](/img/structure/B8799232.png)
